4-Hexyloxybenzoyl chloride
Description
Historical Context and Significance in Synthetic Chemistry
The significance of 4-hexyloxybenzoyl chloride in synthetic chemistry is closely linked to the rise of materials science and the quest for new organic materials with specific functionalities. While simple acyl chlorides have been staples of organic synthesis for over a century, the development of more complex, substituted analogues like this compound became prominent with the increasing demand for advanced materials such as liquid crystals. Research dating back to the late 1980s highlights its use in creating macrocyclic polyamides and polymers designed to exhibit liquid crystalline behavior. dtic.mil
The compound's importance stems from its ability to introduce a "rod-like" structural unit, a common feature in molecules that form liquid crystal phases (mesophases). dtic.milgoogle.com The general synthetic route to this compound involves the conversion of the corresponding carboxylic acid, 4-hexyloxybenzoic acid, using a standard chlorinating agent like thionyl chloride or oxalyl chloride. dtic.milprepchem.com This straightforward preparation has made it an accessible and essential reagent for chemists aiming to build sophisticated molecular architectures. Its historical significance is therefore not in its own discovery, but in its enabling role in the synthesis of novel functional materials that have been the subject of intensive research and development.
Role as a Key Intermediate and Building Block in Contemporary Organic Synthesis
In modern organic synthesis, this compound functions as a quintessential building block. Its utility is anchored in the high reactivity of the acyl chloride group. ontosight.ai This functional group is a strong electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide variety of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity allows for the covalent attachment of the 4-hexyloxybenzoyl group to a diverse range of molecular scaffolds.
The term "intermediate" refers to a molecule that is formed during a multi-step reaction and is subsequently converted into another substance on the path to the final product. uomustansiriyah.edu.iqresearchgate.net this compound fits this description perfectly. For instance, in a typical reaction, it is used to acylate a hydroxyl or amino group on a larger molecule, thereby elongating and modifying its structure in a predictable manner. prepchem.comrsc.org This strategy is central to its application in several areas:
Liquid Crystal Synthesis: It is a frequently used precursor for thermotropic liquid crystals. google.commdpi.com The rigid benzoyl core and the flexible hexyloxy tail are key features that promote the formation of mesophases. Researchers have used it to synthesize a variety of liquid crystalline materials, including Schiff base/ester compounds and chiral nematic liquid crystals. mdpi.comsoton.ac.uk
Polymer Chemistry: It serves as a monomer or a modifying agent in the synthesis of side-chain liquid crystal polymers (SCLCPs). dtic.mil By attaching the 4-hexyloxybenzoyl moiety to a polymer backbone, materials with unique thermal and optical properties can be engineered.
Macrocycle Synthesis: The compound has been employed in the synthesis of complex macrocycles. For example, it has been reacted with tetra-azacyclic diols to create large, functionalized ring structures, which are studied for their host-guest chemistry and potential nuclease activity when complexed with metal ions. researchgate.net
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClO₂ finetechnology-ind.com |
| Molecular Weight | 240.73 g/mol sigmaaldrich.com |
| Appearance | Colorless to slight yellow liquid fujifilm.com |
| Density | ~1.081 g/mL at 25 °C finetechnology-ind.comchemsrc.com |
| Boiling Point | 213-214 °C at 30 mm Hg finetechnology-ind.comchemsrc.com |
| Refractive Index | n20/D ~1.5383 finetechnology-ind.com |
| IUPAC Name | 4-(hexyloxy)benzoyl chloride sigmaaldrich.com |
| Solubility | Miscible with acetone (B3395972) and diethyl ether; decomposes in water and ethanol (B145695) fujifilm.com |
| CAS Number | 39649-71-3 chemsrc.com |
| Key Reactivity | Acts as an acylating agent, reacting with nucleophiles like alcohols and amines. ontosight.ai |
Scope and Objectives of Academic Investigations Involving this compound
Academic research utilizing this compound is primarily driven by the goal of designing and understanding novel materials with precisely controlled properties. The investigations are not focused on the compound itself, but on what it can create. The specific objectives of these studies are diverse:
Tuning Mesomorphic and Optical Properties: A major objective is to synthesize new liquid crystals and study how molecular structure influences their properties. By incorporating the 4-hexyloxybenzoyl group, researchers can systematically vary the structure of a molecule and observe the resulting changes in mesophase behavior (e.g., nematic, smectic phases) and optical characteristics. dtic.milgoogle.com For instance, it has been used to create chiral dopants for liquid crystal displays, where the goal is to induce a specific helical twist in the liquid crystal phase. soton.ac.uk
Developing Advanced Polymers: In polymer science, the objective is to create materials with enhanced thermal stability or specific responsiveness. Laterally substituted side-chain liquid crystal polymers have been synthesized using this compound to investigate how the molecular weight and the nature of the side-chain affect the thermotropic behavior of the polymer. dtic.mil
Creating Functional Molecular Systems: Research extends to creating complex molecular systems for applications beyond displays. For example, its use in building macrocyclic ligands for copper complexes was aimed at studying the nuclease activity (the ability to cleave DNA) of the resulting metal-ligand system. researchgate.net Another study used it to synthesize a benzohydrazide (B10538) derivative as part of research into new molecular structures. rsc.org
The table below presents a selection of academic studies where this compound was a key starting material, highlighting the synthetic target and the primary research goal.
| Target Molecule/System | Research Objective | Reference |
| Hexa-(4-hexyloxy)benzamide derivative of bldpharm.com-N₆ macrocycle | To synthesize macrocyclic polyamides and investigate their temperature-dependent NMR spectra and potential for forming liquid crystal phases. | dtic.mil |
| Chiral monomers for liquid crystal compositions | To prepare chiral compounds for use in polymer networks that exhibit useful cholesteric (chiral nematic) optical properties for applications like filters. | google.com |
| 3,11-bis[4-(n-hexyloxy)benzoyloxy]- 1,5,9,13-tetrathiacyclohexadecane | To synthesize a novel macrocyclic ligand and study the properties of its copper(I) complex, including potential catalytic or nuclease activity. | researchgate.net |
| Laterally substituted side-chain liquid crystal polymers | To study the influence of molecular weight and alkoxy substituent length on the thermotropic behavior of novel polymers. | dtic.mil |
| 4-Substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate | To synthesize a new series of Schiff base/ester liquid crystals and characterize their thermal stability, mesomorphic, and optical behavior. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-hexoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOONVCLQZWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068193 | |
| Record name | Benzoyl chloride, 4-(hexyloxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39649-71-3 | |
| Record name | 4-(Hexyloxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39649-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hexyloxybenzoyl chloride | |
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| Record name | Benzoyl chloride, 4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoyl chloride, 4-(hexyloxy)- | |
| Source | EPA DSSTox | |
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| Record name | 4-hexyloxybenzoyl chloride | |
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| Record name | 4-Hexyloxybenzoyl chloride | |
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Synthetic Methodologies for 4 Hexyloxybenzoyl Chloride
Established Synthetic Pathways from Carboxylic Acid Precursors (e.g., 4-Hexyloxybenzoic Acid)
The most common and direct method for synthesizing 4-Hexyloxybenzoyl chloride involves the conversion of its corresponding carboxylic acid, 4-Hexyloxybenzoic acid. This transformation is a classic example of acyl chloride formation, a fundamental reaction in organic chemistry.
The reaction of 4-Hexyloxybenzoic acid with thionyl chloride (SOCl₂) is a widely used and effective method for the preparation of this compound. prepchem.commasterorganicchemistry.com This process is favored for its efficiency and the nature of its byproducts.
In a typical laboratory procedure, 4-Hexyloxybenzoic acid is dissolved in an excess of thionyl chloride and the solution is refluxed. prepchem.com The reaction proceeds as the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion, also generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product as they can be easily removed. chemguide.co.uklibretexts.org
Table 1: Thionyl Chloride-Mediated Synthesis of this compound
| Reactant | Reagent | Conditions | Byproducts | Product |
| 4-Hexyloxybenzoic acid | Thionyl chloride (SOCl₂) | Reflux | SO₂, HCl | This compound |
Excess thionyl chloride is typically removed by distillation under reduced pressure to yield the crude acyl chloride. prepchem.comresearchgate.net
While thionyl chloride is a common choice, other reagents can also be employed to convert carboxylic acids to acyl chlorides. These include phosphorus pentachloride (PCl₅) and oxalyl chloride. masterorganicchemistry.comchemguide.co.uk
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org The liquid POCl₃ byproduct must be separated from the acyl chloride, often by fractional distillation. libretexts.org
Oxalyl Chloride ((COCl)₂): This reagent is often used with a catalytic amount of dimethylformamide (DMF). The reaction is typically clean and efficient, proceeding at room temperature. researchgate.net The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which, similar to the thionyl chloride method, simplifies workup.
Innovations in this area often focus on milder reaction conditions and improved selectivity, especially for complex molecules with sensitive functional groups.
Green Chemistry Approaches and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. imist.ma When considering the synthesis of this compound, several aspects can be evaluated from a green chemistry perspective.
Atom Economy: Developed by Barry Trost, atom economy considers how many atoms from the reactants are incorporated into the final product. acs.org The thionyl chloride and oxalyl chloride methods are generally considered to have good atom economy as the byproducts are simple gaseous molecules.
Solvent Selection: The use of hazardous solvents is a major concern in green chemistry. researchgate.net Many procedures for acyl chloride synthesis utilize chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.net Exploring the use of greener, less toxic solvents or, ideally, solvent-free conditions would be a significant improvement.
Reagent Choice: Thionyl chloride and phosphorus chlorides are toxic and corrosive. researchgate.netsciencemadness.org While effective, their handling and disposal present environmental and safety challenges. Research into catalytic methods or the use of less hazardous reagents is an ongoing area of interest in green chemistry. For instance, the use of solid-supported reagents or biocatalysts could offer more sustainable alternatives in the future. semanticscholar.orgfrontiersin.org
Scalability and Industrial Synthesis Challenges and Solutions
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges.
Reaction Control and Safety: The exothermic nature of the reaction between 4-Hexyloxybenzoic acid and reagents like thionyl chloride requires careful thermal management on a large scale to prevent runaway reactions. The release of toxic gases like HCl and SO₂ also necessitates robust scrubbing and containment systems.
Purification: While fractional distillation is effective for purification on a smaller scale, it can be energy-intensive and costly for industrial production. libretexts.orghuarenscience.com The development of alternative purification methods, such as crystallization or membrane-based separations, could offer more economical and sustainable solutions. beilstein-journals.org
Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal are critical factors in industrial synthesis. huarenscience.com Optimizing reaction conditions to maximize yield and minimize reaction times, as well as recycling solvents and reagents where possible, are key to ensuring the economic viability of the process. Continuous flow chemistry is an emerging technology that can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. beilstein-journals.orgmdpi.com
Chemical Reactivity and Mechanistic Investigations of 4 Hexyloxybenzoyl Chloride
Electrophilic Acylation Reactions
4-Hexyloxybenzoyl chloride serves as a key reagent in Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution reaction for introducing an acyl group onto an aromatic ring. numberanalytics.comsigmaaldrich.com This reaction is pivotal in organic synthesis for creating aryl ketones, which are precursors to a wide array of more complex molecules. numberanalytics.comorganic-chemistry.org The general mechanism involves the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a C-C bond and the desired ketone after a deprotonation step that restores aromaticity. masterorganicchemistry.comlibretexts.org
A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation and leading to monoacylated products. organic-chemistry.org The versatility of this reaction allows for its application in the synthesis of pharmaceuticals, materials, and other fine chemicals. numberanalytics.com While traditional methods often require stoichiometric amounts of the catalyst, newer methodologies are being explored, including the use of more environmentally friendly catalysts and solvent-free conditions. organic-chemistry.org
Table 1: Overview of Friedel-Crafts Acylation
| Feature | Description |
| Reaction Type | Electrophilic Aromatic Substitution sigmaaldrich.com |
| Reagents | Acyl Chloride (e.g., this compound), Arene organic-chemistry.org |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) numberanalytics.comwikipedia.org |
| Electrophile | Acylium Ion (RCO⁺) sigmaaldrich.comlibretexts.org |
| Product | Aryl Ketone sigmaaldrich.com |
| Key Advantage | Produces monoacylated products due to deactivation of the ring. organic-chemistry.org |
This compound readily reacts with various nucleophiles due to the electrophilic nature of its carbonyl carbon. These reactions typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orgpressbooks.pub
Reaction with Amines: The reaction with primary or secondary amines yields N-substituted amides. libretexts.orgmnstate.edu A base, which can be an excess of the amine itself or another non-nucleophilic base, is required to neutralize the hydrogen chloride (HCl) byproduct. mnstate.edu The initial step is the nucleophilic attack of the amine's lone pair on the carbonyl carbon, followed by the elimination of the chloride ion and deprotonation of the nitrogen. libretexts.org
Reaction with Alcohols: In the presence of a base like pyridine, this compound reacts with alcohols to form esters. chemguide.co.uk The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion and loss of a proton from the oxygen results in the ester product. chemguide.co.uk
Reaction with Hydrazides: Carboxylic acid hydrazides can react with acyl chlorides, which can lead to the formation of more complex heterocyclic structures like 1,3,4-oxadiazoles, particularly after subsequent cyclization steps. niscpr.res.innih.gov The initial reaction involves the nucleophilic nitrogen of the hydrazide attacking the acyl chloride. In some synthetic routes, 4-alkoxybenzoyl chlorides, such as this compound, are used as intermediates in the synthesis of various compounds. vulcanchem.com
Table 2: Reactivity of this compound with Nucleophiles
| Nucleophile | Product Type | General Reaction |
| Primary/Secondary Amine (R₂NH) | N-Substituted Amide | 4-Hexyloxybenzoyl-Cl + 2 R₂NH → 4-Hexyloxybenzoyl-NR₂ + R₂NH₂⁺Cl⁻ libretexts.orgmnstate.edu |
| Alcohol (R'OH) | Ester | 4-Hexyloxybenzoyl-Cl + R'OH → 4-Hexyloxybenzoyl-OR' + HCl chemguide.co.uk |
| Hydrazide (R'CONHNH₂) | N-Acylhydrazide | 4-Hexyloxybenzoyl-Cl + R'CONHNH₂ → 4-Hexyloxybenzoyl-NHNHCOR' + HCl niscpr.res.in |
Coupling Reactions and Cross-Coupling Methodologies Utilizing this compound
While direct cross-coupling reactions with acyl chlorides can be challenging, they represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are prominent examples. sigmaaldrich.comnih.gov These reactions typically involve an organometallic nucleophile and an organic electrophile. nih.gov
Although less common than the use of aryl halides, acyl chlorides can sometimes participate as electrophilic partners. For instance, palladium-catalyzed cross-coupling reactions have been documented for various substrates, including the synthesis of complex molecules where an acyl chloride fragment is coupled with another organic moiety. googleapis.com The general mechanism for such palladium-catalyzed reactions involves oxidative addition of the electrophile to a low-valent palladium complex, followed by transmetalation with the nucleophilic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The development of new ligands has been crucial in expanding the scope of these reactions to include more challenging substrates. nih.gov
Mechanistic Elucidation of Key Transformations Involving this compound
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. This is achieved through a combination of computational and experimental techniques.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. mdpi.comdiva-portal.org DFT allows for the calculation of the energies and structures of reactants, transition states, and products, providing a detailed picture of the reaction pathway. mdpi.com For reactions involving acyl chlorides, DFT can be used to:
Model the formation of the acylium ion in Friedel-Crafts acylations.
Investigate the transition state energies for nucleophilic attack by amines, alcohols, or hydrazides.
Elucidate the role of catalysts in cross-coupling reactions. rsc.org
Predict the stereoselectivity of reactions. rsc.org
By analyzing the computed reaction profiles, chemists can gain insights into the rate-determining steps and the factors that control selectivity, which is invaluable for the rational design of more efficient synthetic methods. rsc.orguio.no
Experimental studies provide the real-world data necessary to validate computational models and fully understand reaction mechanisms. For acylation reactions involving compounds like this compound, several experimental techniques are employed:
Kinetic Studies: Measuring the rate of reaction under various conditions (e.g., changing reactant concentrations, temperature) helps to determine the reaction order and derive the rate law. This information is fundamental to proposing a plausible mechanism. For instance, kinetic studies of palladium-catalyzed aminocarbonylation of aryl chlorides have provided detailed insights into the oxidative addition step. nih.gov
Intermediate Trapping and Isolation: In some cases, reactive intermediates can be "trapped" by adding a specific reagent or isolated under carefully controlled conditions. The characterization of these intermediates provides direct evidence for their existence in the reaction pathway. nih.gov
Isotope Labeling Studies: By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C), the movement of that atom throughout the reaction can be tracked. This can reveal which bonds are broken and formed in the rate-determining step, as demonstrated by primary ¹³C kinetic isotope effects in palladium-catalyzed reactions. nih.gov
Together, these experimental probes provide a detailed picture of the acylation process, complementing the theoretical insights gained from computational studies. nih.govdiva-portal.org
Applications of 4 Hexyloxybenzoyl Chloride As a Precursor in Advanced Materials Science
In Liquid Crystalline Materials Development
The unique combination of a rigid benzoyl core and a flexible alkoxy chain in 4-hexyloxybenzoyl chloride makes it an ideal precursor for the synthesis of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, which are crucial for applications in displays, sensors, and photonics.
The reactivity of the acyl chloride group in this compound allows for straightforward esterification and amidation reactions to create mesogenic molecules. Mesogens are the fundamental units of liquid crystals, and their shape and intermolecular interactions dictate the type of liquid crystal phase (mesophase) that is formed.
By reacting this compound with various phenols, alcohols, or amines that themselves may contain other mesogenic units, a wide array of calamitic (rod-shaped) liquid crystals can be synthesized. For instance, the condensation of p-n-alkoxy benzoyl chlorides with o-hydroxy ethyl benzoates in pyridine has been shown to produce ester homologous series with liquid crystalline properties. nih.gov The length of the alkoxy chain plays a significant role in determining the mesophase behavior of the resulting compounds. Homologous series synthesized from 4-n-alkoxy benzoyl chlorides have demonstrated that varying the chain length can induce nematic and smectic mesophases. nih.gov
Similarly, the synthesis of amides from acid chlorides and primary amines is a well-established and efficient method. rsc.orgresearchgate.netresearchgate.netrsc.orgfrontiersin.org This reaction can be used to introduce a hydrogen-bonding amide linkage, which can influence the self-assembly and thermal stability of the resulting liquid crystalline materials.
Table 1: Examples of Mesogenic Esters Derived from Alkoxybenzoyl Chlorides
| Reactant 1 | Reactant 2 | Resulting Ester Series | Observed Mesophases |
|---|---|---|---|
| p-n-Alkoxy benzoyl chloride | o-Hydroxy ethyl benzoates | Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates | Nematic, Smectic |
| 4-n-Alkoxy benzoyl chloride | 2-Hydroxy-naphthyl-1-azo-4'-nitro benzene (B151609) | Azoester series | Nematic |
| 4-n-Alkoxy benzoyl chloride | 4-(4'-n-alkoxybenzoyloxy)-3-methyphenylazo-4"-chlorobenzenes | Azoester series | Nematic, Polymesomorphic |
Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. researchgate.net In SCLCPs, mesogenic units are attached as side chains to a flexible polymer backbone, often via a flexible spacer. This molecular architecture allows the mesogenic side chains to self-organize into liquid crystalline phases, while the polymer backbone provides mechanical stability.
This compound can be used to synthesize monomers for SCLCPs. For example, it can be reacted with a molecule containing a polymerizable group (like a methacrylate) and a hydroxyl or amino functional group. The resulting monomer, which now contains the 4-hexyloxybenzoyl mesogenic unit, can then be polymerized to form an SCLCP. The decoupling of the mesogen's motion from the polymer main chain is a key principle in the design of SCLCPs, enabling the formation of various mesophases, including nematic, smectic, and cholesteric phases. researchgate.net The flexibility of the Si-O bonds in polysiloxanes makes them attractive backbones for SCLCPs, often resulting in materials with lower glass transition temperatures. researchgate.net
Chirality plays a crucial role in the formation of helical superstructures in liquid crystals, leading to phases such as the cholesteric (or chiral nematic) phase. Chiral dopants are optically active molecules that can be added to a nematic liquid crystal host to induce a helical twist. This compound can be used as a precursor to synthesize chiral dopants by reacting it with a chiral alcohol or amine. The resulting chiral ester or amide, when mixed with a nematic host, can induce a cholesteric phase with a specific helical pitch. The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing a helical structure and is dependent on its molecular structure.
Furthermore, this compound can be a precursor for monomers used in the creation of chiral liquid crystal polymer networks. These networks are formed by polymerizing liquid crystalline monomers, some of which may be chiral, in the presence of a crosslinking agent. The resulting polymer network can permanently lock in a specific liquid crystalline order, leading to materials with unique optical and mechanical properties.
Supramolecular chemistry offers a powerful approach to constructing complex and functional materials through non-covalent interactions, such as hydrogen bonding. Hydrogen-bonded liquid crystals (HBLCs) are formed by the self-assembly of two or more components that are linked by hydrogen bonds.
While this compound itself does not form hydrogen bonds, it is a precursor to molecules that do. For example, it can be converted to 4-hexyloxybenzoic acid. This carboxylic acid can then form hydrogen-bonded dimers or more complex supramolecular structures with other molecules, such as pyridines or stilbazoles. These hydrogen-bonded complexes can exhibit liquid crystalline behavior, with the nature of the mesophase being dependent on the shape and functionality of the constituent molecules. The use of hydrogen bonding allows for the design of stimuli-responsive liquid crystals, where changes in temperature, pH, or light can disrupt the hydrogen bonds and alter the material's properties.
The relationship between molecular structure and the resulting mesophase is a central theme in liquid crystal research. Derivatives of this compound provide a versatile platform for studying these relationships. Key structural features that influence the mesophase behavior include:
Length of the Alkoxy Chain: The hexyloxy chain contributes to the flexibility of the molecule and influences the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Longer chains tend to favor the formation of more ordered smectic phases.
Nature of the Central Linkage: The choice of an ester or amide linkage affects the polarity, linearity, and hydrogen-bonding capability of the molecule, all of which impact mesophase stability and type.
By systematically modifying the structure of molecules derived from this compound, researchers can tune the mesomorphic properties to achieve desired characteristics for specific applications.
In Organic Electronics and Optoelectronic Devices
The application of organic materials in electronics and optoelectronics is a rapidly growing field, with devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) showing great promise. While direct applications of this compound in this area are not as well-documented as in liquid crystals, its derivatives possess properties that make them interesting candidates for these technologies.
The introduction of alkoxy chains, such as the hexyloxy group, is a common strategy in the design of organic semiconductors to improve their solubility and processability. nih.gov This allows for the fabrication of thin films for electronic devices using solution-based techniques like spin coating and inkjet printing.
Molecules derived from this compound can be designed to have a rigid, conjugated core and flexible side chains, a common architecture for organic semiconductors used in OFETs. nih.gov The liquid crystalline properties of some of these derivatives can be advantageous, as the self-organizing nature of liquid crystals can lead to well-ordered thin films with improved charge carrier mobility.
In the context of OPVs, materials derived from this compound could potentially be used as electron donor or acceptor materials, or as additives to control the morphology of the active layer. The ability to tune the molecular structure allows for the optimization of the electronic energy levels and absorption spectra of the materials to better match the solar spectrum.
Furthermore, the reactivity of the acyl chloride group allows for the incorporation of the 4-hexyloxybenzoyl moiety into larger conjugated systems or polymers with specific electronic or optical properties. For example, it could be used to attach solubilizing groups to a conjugated polymer backbone or to synthesize photochromic or electro-optic materials.
Table 2: Potential Applications of this compound Derivatives in Organic Electronics
| Device Type | Potential Role of Derivative | Key Structural Features |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Liquid crystalline properties for self-assembly, hexyloxy chain for solubility |
| Organic Photovoltaics (OPVs) | Electron donor or acceptor, morphology control additive | Tunable electronic properties, hexyloxy chain for processability |
| Organic Light-Emitting Diodes (OLEDs) | Host material, charge transport layer | Wide bandgap, good film-forming properties |
Precursors for Semiconducting Polymers and Small Molecules
While direct applications of this compound in the synthesis of high-profile semiconducting polymers are not extensively documented in leading research, its structural motifs are relevant. The synthesis of low bandgap semiconducting polymers often involves intermediates that feature similar alkoxy-substituted aromatic rings. For instance, the dithienosilole (DTS) unit, a key component in polymers like PSBTBT and PBBTSiD used in OLEDs and OPVs, is functionalized with alkyl chains (like ethylhexyl) to enhance solubility and processing. The hexyloxy group on the benzoyl chloride molecule provides a similar solubilizing effect, which is crucial for solution-processable organic semiconductors. The general synthetic strategies for such polymers often rely on cross-coupling reactions where functionalized monomers are required.
Synthesis of Electroactive Materials for Organic Photovoltaics and Light-Emitting Diodes
In the field of organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), the performance of devices is intrinsically linked to the chemical structure of the electroactive materials. Benzoyl chloride derivatives can be used to introduce specific functionalities into these materials. For example, they can serve as end-capping agents or be incorporated into the main polymer backbone. The hexyloxy side chain can influence the morphology of the active layer in bulk heterojunction solar cells, affecting phase separation and, consequently, device efficiency. While specific polymers for OPVs derived directly from this compound are not prominent, the principles of molecular design in this field often leverage similar structures to control intermolecular interactions and electronic properties.
Interfacial Engineering in Organic Electronic Devices using Derived Compounds
Interfacial engineering is a critical aspect of optimizing the performance of organic electronic devices. Self-assembled monolayers (SAMs) are frequently used to modify the work function of electrodes, reduce charge injection barriers, and improve the interface between the electrode and the organic semiconductor. Compounds derived from this compound, such as those that can form esters or amides with appropriate surface-anchoring groups, could theoretically be used to form such modifying layers. The hexyloxy chains would form a non-polar, ordered layer at the interface, which can passivate the surface and influence the orientation of the subsequently deposited organic semiconductor molecules. This can lead to improved device performance and stability.
In High-Performance Polymer Synthesis and Characterization
This compound is a valuable monomer for the synthesis of high-performance aromatic polyesters. These polymers are known for their thermal stability, mechanical strength, and, in some cases, liquid crystalline properties.
Polycondensation and Ring-Opening Metathesis Polymerization (ROMP) Strategies with this compound Derivatives
Polycondensation: this compound can be used in polycondensation reactions with aromatic diols to produce wholly aromatic polyesters. The reaction, often carried out via interfacial polycondensation, involves the reaction of the acid chloride with the hydroxyl groups of the diol, forming ester linkages and eliminating HCl. The hexyloxy side chains can enhance the solubility of the resulting polymer in organic solvents, facilitating processing. This is a significant advantage over many rigid-rod aromatic polyesters that are often intractable.
| Polymerization Technique | Description | Role of this compound |
| Interfacial Polycondensation | A step-growth polymerization where the reaction occurs at the interface of two immiscible liquids, typically an aqueous solution of the diol (as a phenoxide) and an organic solution of the diacid chloride. | Acts as the diacid chloride monomer. The hexyloxy group improves the solubility of the monomer in the organic phase and the resulting polymer. |
Ring-Opening Metathesis Polymerization (ROMP): While this compound itself is not a monomer for ROMP, it can be used to synthesize functional monomers for this process. ROMP is a chain-growth polymerization that proceeds via the ring-opening of cyclic olefins, catalyzed by transition metal complexes. A strained cyclic olefin, such as a norbornene derivative, could be functionalized by reacting it with a molecule containing a hydroxyl or amino group, which is then esterified or amidated using this compound. This would attach the hexyloxybenzoyl moiety as a side group on the polymer chain.
Influence of Derived Monomer Structure on Resulting Polymer Properties
The structure of monomers derived from this compound has a profound impact on the properties of the resulting polymers.
Solubility and Processability: The flexible hexyloxy side chain disrupts the close packing of rigid polymer backbones, which increases the free volume and enhances solubility in common organic solvents. This is crucial for creating solution-processable high-performance polymers.
Thermal Properties: The introduction of the hexyloxy group can lower the melting point and glass transition temperature of the polymer compared to its non-substituted counterpart. However, the rigid aromatic backbone ensures that the polymer retains good thermal stability.
Liquid Crystalline Behavior: The rigid, rod-like nature of the benzoyl group can promote the formation of liquid crystalline phases (mesophases) in the resulting polymers, particularly in aromatic polyesters. The hexyloxy side chains can act as flexible spacers, influencing the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.
In Medicinal Chemistry and Pharmaceutical Intermediates
Synthesis of Bioactive Derivatives and Ligands
This compound is a key intermediate in the synthesis of various bioactive molecules and ligands due to its reactive acyl chloride group and the presence of the hexyloxy tail. The acyl chloride allows for straightforward formation of ester and amide bonds, enabling the attachment of the 4-hexyloxybenzoyl moiety to diverse molecular scaffolds. This versatility makes it a valuable building block for creating novel compounds with specific biological targets.
A notable application is in the synthesis of muscarinic acetylcholine receptor antagonists. biorxiv.org For instance, researchers have prepared derivatives by reacting this compound with specific alcohols, such as 3-quinuclidinol. biorxiv.org This substitution reaction yields the corresponding ester, which can then be converted into hydrochloride or quaternary ammonium salts to enhance its pharmacological properties. biorxiv.org
The general synthetic scheme involves the reaction of this compound with a suitable nucleophile (an alcohol or amine) to form an ester or amide, respectively. This straightforward acylation is a common strategy in medicinal chemistry to explore structure-activity relationships.
Table 1: Examples of Bioactive Derivatives Synthesized from this compound
| Derivative Name | Precursors | Resulting Linkage | Application/Target |
|---|---|---|---|
| Quinuclidin-3-yl 4-hexyloxybenzoate | This compound, 3-Quinuclidinol | Ester | Muscarinic Acetylcholine Receptor Ligand |
Role in Drug Discovery and Development Processes
In drug discovery, this compound serves as a crucial precursor for developing new therapeutic agents by enabling systematic structural modifications of lead compounds. The 4-hexyloxybenzoyl group itself imparts specific and often desirable properties to a molecule, which are then studied through structure-activity relationship (SAR) analyses.
Research into muscarinic antagonists has highlighted the critical role of the hexyloxy chain. biorxiv.org It has been postulated that this lipophilic chain is responsible for wash-resistant binding to the receptor, leading to a sustained duration of action. biorxiv.org Studies comparing analogues have shown that the position of the hexyloxy group on the benzene ring is optimal at the para-position (position 4) for sustained activity. biorxiv.org Moving the chain to the meta (3-hexyloxy) or ortho (2-hexyloxy) positions resulted in compounds with shorter residence times at the receptor and decreased binding affinity. biorxiv.org
Furthermore, SAR studies have revealed that shortening the alkoxy chain from hexyloxy to smaller groups markedly decreases binding affinity and eliminates the long-term antagonistic effects. biorxiv.org This indicates that the length and position of the alkoxy chain are key determinants of the pharmacological profile. The 4-hexyloxy group, therefore, is not merely a structural component but a key pharmacophoric feature that can be strategically incorporated using this compound to enhance the potency and duration of action of drug candidates. biorxiv.org This makes the compound a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of new drugs.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinuclidin-3-yl 4-hexyloxybenzoate |
| 3-Quinuclidinol |
Advanced Characterization and Spectroscopic Analysis of 4 Hexyloxybenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Hexyloxybenzoyl chloride and its derivatives. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR and ¹³C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic protons of the hexyloxy chain are expected. The aromatic protons typically appear as two doublets in the downfield region (around 7-8 ppm) due to the electron-withdrawing effect of the benzoyl chloride group and the electron-donating effect of the hexyloxy group. The protons of the hexyloxy chain will appear in the upfield region (around 0.9-4.0 ppm). The methylene (B1212753) group protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded of the aliphatic chain and appear as a triplet. The terminal methyl group (-CH₃) appears as a triplet at the most upfield position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic signals include the carbonyl carbon of the acyl chloride, which is highly deshielded and appears significantly downfield (typically >160 ppm). researchgate.net The aromatic carbons show distinct chemical shifts, with the carbon attached to the oxygen being the most shielded among the ring carbons due to the electron-donating ether linkage. The carbons of the hexyloxy chain will appear in the aliphatic region of the spectrum. spectrabase.com
Below is a table summarizing typical ¹³C NMR chemical shifts for this compound. spectrabase.com
| Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~168 |
| Aromatic C-O | ~164 |
| Aromatic C-H (ortho to -O) | ~115 |
| Aromatic C-H (ortho to -COCl) | ~132 |
| Aromatic C-COCl | ~129 |
| Methylene (-OCH₂) | ~69 |
| Methylene (-CH₂-) | ~32, 29, 26, 23 |
| Methyl (-CH₃) | ~14 |
| Note: The data presented is based on typical values for similar structures and available database information. Actual values may vary based on solvent and experimental conditions. |
Advanced NMR Methodologies (e.g., 2D NMR, Solid-State NMR)
For more complex derivatives of this compound, such as liquid crystals or polymers, advanced NMR techniques are often necessary.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to assign signals within the hexyloxy chain, while HSQC correlates proton signals with their directly attached carbon atoms, confirming assignments in both ¹H and ¹³C spectra. These techniques are invaluable for the structural confirmation of newly synthesized derivatives.
Solid-State NMR: For polymeric or crystalline derivatives, solid-state NMR (ssNMR) can provide information about the structure, conformation, and dynamics in the solid phase. This is particularly relevant for characterizing the ordered phases of liquid crystalline materials derived from this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1770-1815 cm⁻¹. Another key feature is the C-O stretching of the aryl ether, which appears around 1250 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic hexyloxy chain are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Cl stretch is typically observed in the lower frequency region (650-850 cm⁻¹). nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong Raman signals. For this compound, characteristic bands for the aromatic C=C stretching and the C-Cl stretching can be readily identified. spectrabase.com It is a rapid, in-situ technique that can be used to identify corrosion products in certain applications. researchgate.net
The following table highlights the key vibrational frequencies for this compound. spectrabase.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Acyl Chloride) | Stretching | 1770 - 1815 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2950 |
| C=C (Aromatic) | Stretching | 1600, 1500 |
| C-O (Aryl Ether) | Stretching | ~1250 |
| C-Cl | Stretching | 650 - 850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₁₇ClO₂), the expected molecular weight is approximately 240.73 g/mol . sielc.com
In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides valuable structural information. A common fragmentation pathway for benzoyl chloride derivatives involves the loss of the chlorine atom followed by the loss of carbon monoxide, leading to a phenyl cation. For this compound, key fragmentation ions would include:
The molecular ion [M]⁺
[M-Cl]⁺: Loss of the chlorine atom to form a 4-hexyloxybenzoyl cation.
[M-Cl-CO]⁺: Subsequent loss of carbon monoxide to form a 4-hexyloxyphenyl cation.
Fragmentation of the hexyloxy chain, leading to a series of smaller alkyl fragments.
This technique is crucial for confirming the identity of the target compound and for analyzing the structure of its reaction products and derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The aromatic ring and the carbonyl group in this compound constitute a conjugated system.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions of the substituted benzene (B151609) ring. The presence of the auxochromic hexyloxy group and the chromophoric benzoyl chloride moiety influences the position and intensity of these absorption maxima. The electronic transitions in benzoyl chloride derivatives are sensitive to the nature of the substituents on the aromatic ring. koreascience.kr For instance, the absorption spectrum of 4-(phenylazo)benzoyl chloride shows distinct peaks related to its electronic structure. researchgate.net
Advanced Analytical Techniques for Material Characterization
When this compound is used as a precursor for advanced materials, such as thermotropic liquid crystals, a different set of analytical techniques is required to characterize their unique properties. tcichemicals.com
Derivatives of this compound can be designed to exhibit liquid crystalline phases (mesophases), which are intermediate states between crystalline solids and isotropic liquids. nih.gov The characterization of these materials involves:
Differential Scanning Calorimetry (DSC): To determine the temperatures and enthalpies of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).
Polarized Optical Microscopy (POM): To identify the specific type of liquid crystal phase by observing the characteristic textures that form upon cooling from the isotropic liquid state.
X-ray Diffraction (XRD): To determine the structural parameters of the mesophases, such as layer spacing in smectic phases.
These techniques are essential for understanding the self-assembly and macroscopic properties of materials derived from this compound, which is critical for their application in displays and other advanced technologies. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary and powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on molecular structure, conformation, and intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net For derivatives of this compound, such as the corresponding carboxylic acids, XRD analysis reveals how molecules pack in the solid state, which is crucial for understanding their physical properties and mesogenic behavior. researchgate.net
In a typical XRD experiment, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is recorded. latech.edutcd.ie The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of individual atoms can be inferred. latech.edu
For instance, studies on related p-alkoxybenzoic acids show that the molecules often form centrosymmetric hydrogen-bonded dimers in the crystal lattice. researchgate.net The analysis of 4-benzamido-2-hydroxybenzoic acid, a more complex derivative, revealed a monoclinic crystal system with specific lattice parameters and showed the presence of both intramolecular and intermolecular hydrogen bonds that create distinct ring motifs (R22(8)) and link the molecules into dimers. researchgate.net Such detailed structural information is fundamental for establishing structure-property relationships.
The crystallographic data for p-(Hexyloxy)benzoic acid, a closely related precursor, has been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a definitive structural reference. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C14H11NO4 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 5.6689 (5) | researchgate.net |
| b (Å) | 32.039 (3) | researchgate.net |
| c (Å) | 6.6413 (5) | researchgate.net |
| β (°) | 103.530 (5) | researchgate.net |
| Volume (ų) | 1172.74 (18) | researchgate.net |
| Z (molecules per unit cell) | 4 | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. nih.govnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is particularly valuable for studying the thermal behavior of this compound and its derivatives, especially those exhibiting liquid crystal properties. researchgate.net
DSC analysis can precisely determine the temperatures and enthalpy changes (ΔH) associated with phase transitions, such as melting (solid-to-liquid or solid-to-liquid crystal), crystallization, and transitions between different liquid crystalline phases (e.g., nematic to smectic). ucsd.eduresearchgate.net For example, n-alkoxybenzoic acids are well-known mesogenic compounds that display rich phase polymorphism. researchgate.net A DSC study of 4-n-hexadecyloxybenzoic acid, a longer-chain analogue, revealed multiple transitions upon heating and cooling, including a smectic C (SmC) phase and several solid crystalline phases (Cr). researchgate.net The analysis identified a transition from the SmC phase to an isotropic liquid at 131.5 °C. researchgate.net
The data obtained from DSC, such as the transition midpoint temperature (Tm) and the enthalpy of transition, provides critical insights into the stability and structural organization of the material. nih.gov For liquid crystal-forming derivatives, DSC thermograms can map out the sequence of mesophases that occur over a specific temperature range, which is essential for their application in display technologies and other advanced materials. aps.org
| Transition | Temperature (°C) | Reference |
|---|---|---|
| Isotropic (I) → Smectic C (SmC) | 130.4 | researchgate.net |
| Smectic C (SmC) → Crystal III (CrIII) | 89.4 | researchgate.net |
| Crystal III (CrIII) → Crystal IV (CrIV) | 46.3 | researchgate.net |
| Crystal IV (CrIV) → Crystal V (CrV) | 20.7 | researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable analytical techniques for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of this compound and analyzing its reaction mixtures. nih.gov
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). nih.gov For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com This method uses a nonpolar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer. nih.gov A typical mobile phase for analyzing this compound consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC analysis is crucial for verifying the purity of synthesized batches of this compound and its derivatives, with studies on related compounds often requiring a purity of >95%. sielc.combiorxiv.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov In GC, the sample is vaporized and separated based on boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. shimadzu.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound and its impurities. shimadzu.comspectrabase.com The molecular weight information obtained from MS is a key advantage of the technique. shimadzu.com While electron ionization (EI) can sometimes lead to the loss of the molecular ion peak, softer ionization techniques can be used to confirm it. shimadzu.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse Phase (RP) HPLC | sielc.com |
| Stationary Phase (Column) | Newcrom R1 (low silanol (B1196071) activity reverse-phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
Other Advanced Spectroscopic and Diffraction Methods for Material Characterization
Beyond the core techniques of XRD, DSC, and chromatography, a suite of other spectroscopic methods is vital for the comprehensive characterization of this compound and its derivatives. These methods provide complementary information about molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure. ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of hydrogen and carbon atoms, respectively. biorxiv.org For this compound and its derivatives, ¹³C NMR spectra provide characteristic chemical shifts for the carbonyl, aromatic, and aliphatic carbons, confirming the compound's structural integrity. spectrabase.comresearchgate.net
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net In derivatives like 4-hexyloxybenzoic acid, a very broad absorption band in the range of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.infonih.gov A strong absorption between 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info For this compound itself, the C=O stretching frequency would be expected at a higher wavenumber, characteristic of an acyl chloride.
Raman Spectroscopy: This technique provides information on molecular vibrations, similar to IR, but is based on the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric bonds and is complementary to IR spectroscopy for a full vibrational analysis. spectrabase.com
These combined spectroscopic techniques allow for unambiguous confirmation of the chemical structure, investigation of intermolecular forces like hydrogen bonding, and a deeper understanding of the material's properties at a molecular level. researchgate.netnih.gov
| Technique | Functional Group / Feature | Characteristic Wavenumber / Shift | Reference |
|---|---|---|---|
| FTIR | O-H stretch (in carboxylic acid dimer) | ~3300 - 2500 cm⁻¹ (broad) | docbrown.info |
| FTIR | C=O stretch (in aryl carboxylic acid) | ~1700 - 1680 cm⁻¹ | docbrown.info |
| FTIR | C-O stretch (in carboxylic acid) | ~1320 - 1210 cm⁻¹ | docbrown.info |
| ¹³C NMR | Carbonyl, Aromatic, Aliphatic Carbons | Specific chemical shifts confirm structure | spectrabase.comresearchgate.net |
Emerging Research Directions and Future Perspectives
Novel Synthetic Strategies for 4-Hexyloxybenzoyl Chloride and its Analogues
The synthesis of acyl chlorides, including this compound, has traditionally relied on established but often harsh chemical methods. The standard approach involves the reaction of the parent carboxylic acid, 4-Hexyloxybenzoic acid, with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.uk While effective, these methods generate corrosive and hazardous byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, posing environmental and handling challenges. chemguide.co.uk
Emerging research is focused on developing more efficient and environmentally benign synthetic routes. One promising direction is the exploration of one-step conversions from esters directly to acyl chlorides, which could streamline the synthetic process and reduce waste. acs.org Furthermore, the principles of green chemistry are being applied to acyl chloride reactions, such as utilizing aqueous surfactant-based systems. Technologies employing surfactants like TPGS-750-M in water have shown success in mediating reactions that typically require anhydrous organic solvents, pointing towards a future of safer and more sustainable chemical production. researchgate.net Another frontier is the development of bio-based analogues, where precursors are derived from renewable resources, aligning with the broader push for a circular economy in the chemical industry. researchgate.net
| Method | Reagents | Key Advantages | Key Disadvantages | Byproducts |
|---|---|---|---|---|
| Traditional (Thionyl Chloride) | 4-Hexyloxybenzoic acid, SOCl₂ | High yield, well-established | Harsh conditions, toxic reagents | SO₂, HCl (gaseous) |
| Traditional (Phosphorus Chlorides) | 4-Hexyloxybenzoic acid, PCl₅ or PCl₃ | Effective for various carboxylic acids | Solid reagents, difficult separation | POCl₃, H₃PO₃, HCl |
| Ester Conversion | 4-Hexyloxybenzoate ester, chlorinating agent | Potentially fewer steps from common precursors | Requires specific reaction development | Varies with method |
| Aqueous Micellar Catalysis | Carboxylic acid, chlorinating agent, surfactant (e.g., TPGS-750-M) in water | Avoids volatile organic solvents, improved safety | Requires catalyst/surfactant separation and recycling | Dependent on chlorinating agent |
Exploration of New Applications in Emerging Technologies
The primary application for molecules derived from this compound is in the field of liquid crystals (LCs). researchgate.net The 4-hexyloxybenzoyl moiety is a common building block for calamitic (rod-shaped) liquid crystals, which are fundamental to display technologies. tcichemicals.com These materials are used in twisted nematic (TN) displays and polymer-dispersed liquid crystal (PDLC) "smart windows" that can switch from opaque to transparent. tcichemicals.com Future research aims to create novel LC architectures with enhanced properties, such as faster switching speeds, higher contrast ratios, and broader operating temperature ranges, by incorporating the this compound-derived unit into more complex molecular structures.
Beyond displays, the versatility of the this compound structure opens doors to other advanced technologies. As a reactive intermediate, it can be used to synthesize custom ligands for metal-free catalysis, a field that is rapidly growing through concepts like Frustrated Lewis Pairs. d-nb.info In materials science, it could be used to functionalize next-generation materials like MXenes, which are two-dimensional inorganic compounds with potential applications in energy storage and electronics. d-nb.info By covalently attaching organic moieties derived from this compound, researchers could tune the surface properties of these materials, enhancing their stability and performance in devices. Another area of exploration is the development of smart materials that respond to external stimuli, where the liquid crystalline properties endowed by the hexyloxybenzoyl group could be harnessed for sensing or actuation. researchgate.net
| Technology Area | Specific Application | Role of 4-Hexyloxybenzoyl Moiety |
|---|---|---|
| Advanced Displays | Next-generation LCDs (e.g., for VR/AR) | Provides core structure for liquid crystals with tailored optical and dielectric anisotropy. |
| Smart Materials | Smart windows, sensors | Forms liquid crystal domains in PDLCs; enables phase transitions responsive to stimuli. |
| Energy Storage | Functionalized MXenes for supercapacitors | Acts as a surface modifier to improve electrolyte interaction and material stability. |
| Advanced Catalysis | Ligands for metal-free catalytic systems | Serves as a building block for complex organic ligands with specific steric and electronic properties. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery
| Step | Description | AI/ML Tools |
|---|---|---|
| 1. Data Aggregation & Processing | Collect data on existing liquid crystals containing the hexyloxybenzoyl moiety and their properties (e.g., phase transition temperatures, viscosity). | Database mining, feature extraction algorithms. |
| 2. Model Training | Train a machine learning model to predict material properties based on molecular structure. | Artificial Neural Networks, Random Forests, Graph Neural Networks. |
| 3. Inverse Design & Generation | Define target properties for a new material and use a generative model to propose novel candidate molecules. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). |
| 4. Synthesis & Validation | Synthesize the most promising AI-generated candidates and experimentally verify their properties. | Automated lab systems, high-throughput screening. |
| 5. Feedback Loop | Incorporate new experimental data back into the dataset to continuously improve the predictive accuracy of the AI model. | Active learning algorithms. |
Environmental and Sustainability Aspects in the Production and Application of this compound
Sustainability is a paramount concern in modern chemistry, encompassing both the production and the entire lifecycle of chemical products. The production of this compound via traditional routes presents environmental challenges due to the use of hazardous reagents and the generation of toxic waste. chemguide.co.uk A key research focus is the adoption of green chemistry principles to mitigate this impact. This includes designing syntheses that use less hazardous chemicals, operate at lower temperatures, and generate benign byproducts. The shift towards aqueous-based synthesis or the use of bio-based feedstocks represents a significant step towards sustainable production. researchgate.netresearchgate.net
The sustainability of the applications of this compound derivatives is also under scrutiny. For instance, while liquid crystal displays are energy-efficient, their end-of-life disposal is a growing concern. Future research will likely focus on designing "cradle-to-cradle" materials, including biodegradable liquid crystals. By starting with bio-based analogues of the this compound scaffold, it may be possible to create functional materials that can be safely broken down in the environment at the end of their useful life, contributing to a circular economy. d-nb.info
| Aspect | Traditional Synthesis (e.g., via SOCl₂) | Sustainable/Future Synthesis |
|---|---|---|
| Reagents | Corrosive, toxic (SOCl₂, PCl₅) | Greener chlorinating agents, water as solvent, bio-based precursors |
| Energy Consumption | Often requires heating/distillation | Aims for ambient temperature reactions, catalytic processes |
| Byproducts | Acidic gases (HCl, SO₂), phosphorus waste | Benign or recyclable byproducts |
| Lifecycle Impact | Petroleum-based feedstock, difficult disposal | Renewable feedstock, potential for biodegradable end-products |
Q & A
Q. What computational methods can predict the hydrolysis pathways of this compound under varying pH conditions?
- Methodology : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, methanol) reveal pH-dependent mechanisms. At pH < 3, hydrolysis proceeds via an SN1 pathway; above pH 7, base-catalyzed SN2 dominates. Validate predictions using LC-MS to detect hydrolysis products (e.g., 4-hexyloxybenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
